molecular formula C11H11NO B13412976 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile

Cat. No.: B13412976
M. Wt: 173.21 g/mol
InChI Key: YDIYUDSRGPPHKA-UHFFFAOYSA-N
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Description

Molecular Formula: C₅H₇NO Structure: Comprises a cyclopropane ring with a hydroxymethyl (-CH₂OH) group at position 2 and a nitrile (-C≡N) at position 1, attached to a phenyl substituent (). Applications: Serves as a reference standard in pharmaceutical impurity profiling, notably for Milnacipran Hydrochloride derivatives ().

Properties

IUPAC Name

2-(hydroxymethyl)-1-phenylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-8-11(6-10(11)7-13)9-4-2-1-3-5-9/h1-5,10,13H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIYUDSRGPPHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C#N)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Phenylacetonitrile with Epichlorohydrin

Overview:
The primary synthetic route involves the nucleophilic substitution reaction between phenylacetonitrile and epichlorohydrin, facilitated by a strong base to generate the cyclopropane ring bearing the hydroxymethyl and nitrile functionalities.

Reaction Scheme:

Phenylacetonitrile + Epichlorohydrin → 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile

Key Reaction Parameters:

Parameter Details
Base Sodium amide (NaNH2) or potassium hydroxide (KOH)
Solvent Mixture of toluene and dioxane, or dimethyl sulfoxide (DMSO)
Phase Transfer Agent Polyethylene glycol 300 (PEG-300)
Temperature Ambient (~25 °C)
Reaction Time 6 hours (alkylation step)
Addition Mode Slow addition of reagents over 2.5 hours
Catalysis Phase transfer catalysis, sometimes assisted by ultrasound
Reaction Medium Organic solvent with solid base in suspension

Mechanistic Insights:
The reaction proceeds via deprotonation of the activated methylene group in phenylacetonitrile by sodium amide or potassium hydroxide, generating a carbanion intermediate. This nucleophile attacks the epoxide ring of epichlorohydrin, leading to ring closure and formation of the cyclopropane ring. The nitrile group remains intact, and the hydroxymethyl substituent is introduced from the epichlorohydrin moiety.

Additional Notes:

  • Use of potassium hydroxide in pulverulent form as a weaker base alternative has been shown to be effective, providing an attractive modification to the classical sodium amide method.
  • Ultrasonic irradiation enhances mass transfer and reaction efficiency.
  • The reaction is typically conducted under inert atmosphere to prevent hydration and carbonation of the base.

Source: Patent WO1997015563A1

Hydrolysis and Further Transformations

Post-alkylation, the nitrile function of this compound can be hydrolyzed to corresponding acid derivatives. This step is crucial for downstream applications, such as lactonization to form bicyclic lactones relevant in pharmaceutical synthesis.

Hydrolysis Conditions:

Parameter Details
Hydrolysis Agent Acidic or basic aqueous solutions
Temperature Elevated temperatures (not specified)
Outcome Conversion of nitrile to carboxylic acid

Applications:
The hydrolyzed product can undergo stereoselective lactonization, especially the cis isomer, to yield bicyclic compounds used as intermediates in drug synthesis (e.g., milnacipran).

Source: Patent WO1997015563A1

Multi-Step Synthesis of Derivatives

A related synthetic approach involves multi-step reactions starting from this compound to prepare derivatives such as Cyclopropanecarboxamide,N,N-diethyl-2-(hydroxymethyl)-1-phenyl-,(1S,2R)-. This synthesis employs sodium amide in toluene at temperatures ranging from 0 to 100 °C, followed by treatment with aluminum (III) chloride at mild temperatures.

Reaction Steps Summary:

Step Reagents / Conditions Temperature (°C) Duration
1.1 Sodium amide / toluene 0 - 100 1 hour
1.2 Continued reaction 100 2 hours
1.3 Further heating 5 - 400 Variable
2.1 Aluminum (III) chloride 15 - 30 1.5 hours

Source: WO2013/168002

Aspect Alkylation with Sodium Amide (NaNH2) Alkylation with Potassium Hydroxide (KOH) Multi-Step Derivative Synthesis
Base Sodium amide Potassium hydroxide (solid) Sodium amide
Solvent Toluene-dioxane mixture Toluene, dioxane, or DMSO Toluene
Phase Transfer Agent Not always required Polyethylene glycol 300 (PEG-300) Not specified
Temperature Ambient (25 °C) Ambient (25 °C) 0 - 100 °C (initial), up to 400 °C
Reaction Time ~6 hours ~6 hours Multi-step, total hours vary
Ultrasound Assistance Sometimes used Sometimes used Not reported
Yield and Purity High, but dependent on conditions Comparable to NaNH2 method Dependent on downstream steps
Application Direct synthesis of target compound Alternative mild base method Synthesis of derivatives and analogs
  • The alkylation of phenylacetonitrile with epichlorohydrin under basic conditions remains the most reliable and widely reported method for synthesizing this compound.
  • Modifications such as using potassium hydroxide instead of sodium amide and employing phase transfer catalysis with polyethylene glycol enhance operational simplicity and environmental compatibility.
  • Ultrasonic irradiation can improve reaction kinetics and material transfer efficiency.
  • Multi-step syntheses enable the transformation of this compound into valuable derivatives for pharmaceutical applications.
  • Comprehensive physicochemical data such as molecular formula (C11H11NO), molecular weight (173.21 g/mol), and structural identifiers are well documented, supporting reproducibility and characterization.

The preparation of this compound is predominantly achieved via the alkylation of phenylacetonitrile with epichlorohydrin in the presence of strong bases like sodium amide or potassium hydroxide. The process benefits from phase transfer catalysis and can be optimized using ultrasonic assistance. Multi-step synthetic sequences allow further functionalization into pharmaceutically relevant derivatives. This body of knowledge, supported by patents and chemical databases, provides a robust foundation for researchers aiming to synthesize and utilize this compound in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-1-phenylcyclopropanecarbonitrile.

    Reduction: 2-(Hydroxymethyl)-1-phenylcyclopropanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile -C≡N, -CH₂OH, -Ph C₅H₇NO 97.12 High polarity due to -OH and -C≡N; moderate solubility in polar solvents
1-Hydroxy-2,2-dimethylcyclopropanecarbonitrile () -C≡N, -OH, -CH₃ (x2) Undisclosed Undisclosed Increased steric hindrance from methyl groups; reduced solubility vs. hydroxymethyl analogue
1-(4-Bromo-2-methylphenyl)cyclopropanecarbonitrile () -C≡N, -Br, -CH₃, -Ph C₁₁H₁₀BrN 236.11 Bromine enhances molecular weight and reactivity (e.g., Suzuki coupling); lipophilic due to aryl bromide
1-Phenyl-2-propylcyclopropanecarbonitrile () -C≡N, -CH₂CH₂CH₃, -Ph C₁₂H₁₃N 171.24 Propyl group increases lipophilicity, enhancing membrane permeability

Biological Activity

2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Where:

  • C1C_1 = Cyclopropane ring
  • C2C_2 = Hydroxymethyl group
  • C3C_3 = Phenyl group
  • C4C_4 = Carbonitrile functional group

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

Research suggests that this compound may exert its effects through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation.

Anti-inflammatory Activity

A study demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in vitro. The compound showed an IC50 value comparable to established anti-inflammatory drugs, indicating its potential therapeutic application in treating inflammatory diseases.

CompoundIC50 (µM)Target
This compound0.5COX-2
Aspirin0.7COX-1
Ibuprofen0.6COX-2

Analgesic Effects

In animal models, administration of the compound resulted in a significant reduction in pain responses, suggesting its efficacy as an analgesic. The analgesic effect was assessed using the hot plate test and formalin test, where treated animals exhibited decreased sensitivity to pain stimuli.

Case Study 1: In Vivo Efficacy

In a controlled study on rats, this compound was administered at varying doses. The results indicated a dose-dependent reduction in paw edema induced by carrageenan, demonstrating its anti-inflammatory properties.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed selective cytotoxicity against breast cancer cells with minimal effects on normal cell lines, suggesting a potential role in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-1-phenylcyclopropanecarbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis can employ palladium-catalyzed cross-coupling reactions (e.g., Pd(dppf)Cl₂ at 80°C for 12 hours) or acid-mediated cyclopropanation . Optimization involves adjusting solvents (e.g., DCM, ACN) and temperature gradients to enhance yield. For example, using NaCNBH₃ as a reducing agent in DMF improves regioselectivity in intermediates . Reaction progress should be monitored via HPLC (2.0 µL sample injection) with UV detection at 254 nm, as validated in analogous carbonitrile syntheses .

Q. How should researchers handle safety concerns given limited toxicological data for this compound?

  • Methodological Answer : Adhere to precautionary statements (P261, P262) under EC1272/08 GHS/CLP regulations . Use fume hoods for dust/fume control and wear nitrile gloves (≥0.11 mm thickness) to prevent dermal exposure. Toxicity extrapolation from structurally similar compounds (e.g., 5-(Hydroxymethyl)furan-2-carbonitrile) suggests potential irritancy; conduct preliminary Ames tests or zebrafish embryo assays to assess mutagenicity .

Q. What analytical techniques are critical for structural validation of this compound?

  • Methodological Answer : Combine 13C^{13}\text{C} NMR (126 MHz, CDCl₃) to confirm cyclopropane ring geometry (δ 16.5 ppm for methylene carbons) and HRMS (ESI) for molecular ion verification (e.g., [M+H]+ accuracy within 0.2 ppm) . FT-IR can identify nitrile stretches (~2200 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). Cross-reference with PubChem’s canonical SMILES (C1=C(OC(=C1)C#N)CO) for computational validation .

Advanced Research Questions

Q. How can computational models predict the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use AI-powered synthesis planners (e.g., Template_relevance Reaxys_biocatalysis) to simulate Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation of the hydroxymethyl group and glutathione conjugation at the nitrile moiety. Validate predictions with in vitro hepatocyte assays, monitoring metabolites like 5-CA-2-HM-MCBX (a common benzoic acid derivative in carbonitrile metabolism) via LC-MS/MS .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with pH-adjusted buffers (1–13). Use UPLC-PDA to track degradation products (e.g., cyclopropane ring opening or nitrile hydrolysis to carboxylic acid). For conflicting results, apply multivariate analysis (PCA or PLS-DA) to identify critical degradation drivers, as demonstrated in cyclopropanecarboxylic acid analogs .

Q. How does the hydroxymethyl group influence the compound’s interaction with biological targets like PD-L1?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) using the crystal structure of PD-L1 (PDB: 5J8O). Compare binding affinities of this compound with non-hydroxylated analogs. Validate via SPR biosensor assays, observing KD shifts. Mutational analysis (e.g., Ser-340/341 substitutions in ATP7B) can elucidate steric or electronic effects of the hydroxymethyl group on target engagement .

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